molecular formula C7H11NO2S2 B3260634 N-Isopropylthiophene-2-sulfonamide CAS No. 332354-67-3

N-Isopropylthiophene-2-sulfonamide

Cat. No.: B3260634
CAS No.: 332354-67-3
M. Wt: 205.3 g/mol
InChI Key: VTDDLNDXTPMGMJ-UHFFFAOYSA-N
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Description

N-Isopropylthiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with an isopropyl group and a sulfonamide functional group

Scientific Research Applications

N-Isopropylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for N-Isopropylthiophene-2-sulfonamide is not mentioned in the search results, sulfonamides in general are known to inhibit a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropylthiophene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiophene-2-thiol with isopropylamine in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions and does not require additional pre-functionalization or de-functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Isopropylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiophene-2-sulfonamide.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl or aryl halide.

Major Products

    Oxidation: Thiophene-2-sulfonic acid derivatives.

    Reduction: Thiophene-2-sulfonamide.

    Substitution: Various alkyl or aryl-substituted thiophene-2-sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    N-Methylthiophene-2-sulfonamide: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.

    N-Ethylthiophene-2-sulfonamide: Features an ethyl group, which affects its solubility and reactivity compared to the isopropyl derivative.

Uniqueness

N-Isopropylthiophene-2-sulfonamide is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability. The isopropyl group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications .

Properties

IUPAC Name

N-propan-2-ylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-6(2)8-12(9,10)7-4-3-5-11-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDDLNDXTPMGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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